3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule combining pyrazole and 1,3,4-thiadiazole moieties. Its structure includes a 2-chlorophenyl group at the pyrazole C3 position, a methyl group at the pyrazole N1, and a 5-(methoxymethyl)-substituted thiadiazole ring linked via a carboxamide bridge.
Properties
Molecular Formula |
C15H14ClN5O2S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-5-3-4-6-10(9)16)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22) |
InChI Key |
RVTKFMWYELXKKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a pyrazole ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the methoxymethyl substituent enhances its chemical properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that it induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
-
Case Studies :
- A study highlighted that derivatives of thiadiazole exhibited decreased viability in human myeloid leukemia HL-60 cells, showcasing potential for treating hematological malignancies .
- Another investigation reported that the compound effectively down-regulated MMP2 and VEGFA expression levels in treated cells, suggesting anti-invasive properties .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- It has demonstrated significant activity against Mycobacterium tuberculosis , indicating its potential as an antitubercular agent. The mechanism is believed to involve interference with essential biochemical pathways in the bacteria .
Research Findings
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 0.28 µg/mL | Cell cycle arrest at G2/M phase |
| Study 2 | HepG2 (Liver Cancer) | 9.6 µM | Induction of apoptosis |
| Study 3 | HL-60 (Leukemia) | Not specified | Down-regulation of MMP2 and VEGFA |
Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s pyrazole-thiadiazole-carboxamide framework is shared with several analogs, but substituent variations significantly alter properties:
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may sterically hinder interactions compared to 4-chlorophenyl analogs .
- Thiadiazole Substituents : Methoxymethyl (target) vs. isobutyl () alters solubility—methoxymethyl’s ether linkage likely enhances aqueous solubility.
- Heterocyclic Diversity : Benzothiazole () and thiophene () substituents introduce distinct electronic profiles affecting binding affinity.
Physicochemical Properties
Melting Points and Stability
Spectral Characterization
- NMR : The target compound’s ¹H-NMR would show pyrazole protons (~δ 7.5–8.1 ppm), thiadiazole CH2OCH3 (~δ 3.3–4.0 ppm), and methyl groups (~δ 2.6 ppm), aligning with data in .
- MS : Molecular ion peaks (e.g., [M+H]⁺) for analogs range from 371.1 () to 437.1 (), consistent with molecular weights of 350–450 Da.
Antimicrobial Potential
Preparation Methods
Claisen-Schmidt Condensation
The pyrazole core originates from a Claisen-Schmidt condensation between 2-chloroacetophenone and ethyl acetoacetate. Under acidic conditions (acetic anhydride, 80–100°C, 4–6 h), this forms an α,β-unsaturated ketone intermediate.
Reaction Conditions
Pyrazole Cyclization
The unsaturated ketone undergoes cyclization with methylhydrazine in ethanol (reflux, 6 h) to yield 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. Hydrolysis with NaOH (10% aqueous, 2 h) converts the ester to the carboxylic acid.
Key Data
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form the corresponding acid chloride, critical for subsequent amide coupling. Excess SOCl₂ is removed under reduced pressure, and the product is used without purification.
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Preparation
Methoxymethyl-substituted thiosemicarbazide is synthesized by reacting methoxymethylamine with carbon disulfide (CS₂) in alkaline conditions (KOH, ethanol, 0–5°C, 2 h).
Reaction Conditions
Thiadiazole Cyclization
The thiosemicarbazide undergoes cyclization with a carbonyl source (e.g., triethyl orthoformate) under reflux (THF, 4 h) to form 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Optimization Note :
Amide Coupling to Form the Target Compound
Coupling Reaction
The pyrazole-5-carbonyl chloride reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in anhydrous THF under nitrogen. Triethylamine (TEA) is added to scavenge HCl.
Standard Protocol
Alternative Coupling Methods
-
Microwave Assistance : Reduces reaction time to 1 h with comparable yield (65%).
-
Solvent Screening : DMF increases solubility but may require higher temperatures (50°C).
Optimization and Reaction Conditions
Critical Parameters
Yield Comparison
| Step | Yield Range | Key Factor |
|---|---|---|
| Pyrazole cyclization | 78–85% | Hydrazine stoichiometry |
| Thiadiazole formation | 65–72% | Base selection (TEA) |
| Amide coupling | 65–68% | Solvent (THF vs. DMF) |
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. Q1. What are the key synthetic steps and optimization strategies for preparing this compound?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by coupling with the thiadiazole moiety. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Thiadiazole coupling : Amide bond formation between the pyrazole-5-carboxylic acid and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine using coupling agents like EDCI/HOBt in DMF .
- Optimization : Temperature control (60–80°C), solvent selection (DMF for solubility), and catalyst use (triethylamine for deprotonation) improve yields (>70%) .
- Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (≥95% purity) .
Q. Q2. Which spectroscopic and chromatographic methods are essential for structural confirmation?
Answer:
- NMR spectroscopy :
- 1H NMR : Peaks at δ 2.5–3.5 ppm (methyl groups), δ 7.2–7.8 ppm (chlorophenyl protons), and δ 8.1–8.3 ppm (thiadiazole protons) .
- 13C NMR : Carboxamide carbonyl at ~168 ppm, thiadiazole carbons at 160–170 ppm .
- Mass spectrometry (MS) : Molecular ion [M+H]+ at m/z 395.8 (theoretical: 395.84) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (750 cm⁻¹) .
Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
Answer:
Q. Q5. How can crystallographic data resolve contradictions in reported biological activities?
Answer:
- Single-crystal XRD : Use SHELX software to determine the 3D structure and identify conformational flexibility or intermolecular interactions (e.g., π-π stacking of chlorophenyl groups).
- Polymorphism screening : Compare crystal forms (e.g., Form I vs. Form II) to explain solubility or bioavailability discrepancies .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize reactive sites .
Q. Q6. What experimental design strategies mitigate challenges in scaling up synthesis?
Answer:
- Flow chemistry : Continuous-flow reactors for pyrazole formation reduce side reactions and improve reproducibility .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using Plackett-Burman or Box-Behnken models .
- Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) for gram-scale isolation .
Q. Q7. How can conflicting data on metabolic stability be systematically addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
